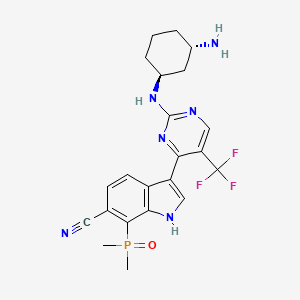

Cdk7-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H24F3N6OP |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

3-[2-[[(1S,3S)-3-aminocyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-7-dimethylphosphoryl-1H-indole-6-carbonitrile |

InChI |

InChI=1S/C22H24F3N6OP/c1-33(2,32)20-12(9-26)6-7-15-16(10-28-19(15)20)18-17(22(23,24)25)11-29-21(31-18)30-14-5-3-4-13(27)8-14/h6-7,10-11,13-14,28H,3-5,8,27H2,1-2H3,(H,29,30,31)/t13-,14-/m0/s1 |

InChI Key |

BIEFEMFRYAVVLB-KBPBESRZSA-N |

Isomeric SMILES |

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)N)C#N |

Canonical SMILES |

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Cdk7-IN-14: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation of transcription. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby controlling cell cycle transitions. Given its dual role, CDK7 has emerged as a compelling therapeutic target in oncology. Cdk7-IN-14 is a potent and selective inhibitor of CDK7. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. While specific data for this compound is emerging, we will draw upon data from its closely related analog, YKL-5-124, to illustrate the core mechanisms.

Core Mechanism of Action

This compound, and its analog YKL-5-124, are covalent inhibitors that target a cysteine residue (C312) located outside the active site of CDK7. This covalent modification leads to the irreversible inhibition of CDK7's kinase activity. The inhibition of CDK7 by this compound results in two primary downstream effects: disruption of transcription and cell cycle arrest.

Transcriptional Regulation

By inhibiting the TFIIH-associated activity of CDK7, this compound prevents the phosphorylation of the RNA Pol II CTD at serine 5 (Ser5) and serine 7 (Ser7). This phosphorylation is a critical step for promoter clearance and the transition from transcription initiation to elongation. Consequently, treatment with a CDK7 inhibitor leads to a global disruption of transcription, with a particularly pronounced effect on genes with super-enhancers, which are often associated with cell identity and oncogenic drivers.

Cell Cycle Control

As the CDK-activating kinase, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs. Inhibition of CDK7 by this compound prevents the phosphorylation of the T-loops of CDK1 and CDK2, which is required for their activation. This leads to a halt in cell cycle progression, most notably at the G1/S transition.

Quantitative Data

The following tables summarize the quantitative data for the CDK7 inhibitor YKL-5-124, a close analog of this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of YKL-5-124

| Kinase | IC50 (nM) |

| CDK7/CycH/MAT1 | 9.7 |

| CDK2/CycA | 1300 |

| CDK9/CycT1 | 3020 |

Table 2: Cellular Activity of YKL-5-124 in Jurkat Cells

| Assay | Endpoint | Value |

| Cell Viability (72h) | GI50 | ~50 nM |

| CDK1 T-loop Phosphorylation | IC50 | ~100 nM |

| CDK2 T-loop Phosphorylation | IC50 | ~100 nM |

| RNA Pol II CTD Ser5 Phos. | IC50 | ~50 nM |

Signaling and Experimental Workflow Diagrams

Caption: CDK7 Signaling Pathways and Inhibition by this compound.

Caption: Experimental Workflow for a CDK7 Inhibitor.

Experimental Protocols

In Vitro CDK7 Kinase Assay

Objective: To determine the in vitro potency of this compound against CDK7.

Materials:

-

Recombinant human CDK7/CycH/MAT1 complex

-

CDK7 substrate peptide (e.g., a peptide derived from the RNA Pol II CTD)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound stock solution in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase reaction buffer, CDK7 substrate peptide, and the diluted this compound or DMSO (vehicle control).

-

Add the recombinant CDK7/CycH/MAT1 complex to each tube and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of CDK and RNA Pol II Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of its downstream targets in a cellular context.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against: phospho-CDK1 (Thr161), total CDK1, phospho-CDK2 (Thr160), total CDK2, phospho-RNA Pol II CTD (Ser5), total RNA Pol II

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Culture Jurkat cells in RPMI-1640 medium.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 6 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the effect of this compound on the occupancy of RNA Pol II at gene promoters.

Materials:

-

Jurkat cells treated with this compound or DMSO

-

Formaldehyde

-

Glycine

-

ChIP lysis buffer

-

Antibody against RNA Pol II

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Crosslink proteins to DNA in treated Jurkat cells using formaldehyde.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an antibody against RNA Pol II.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the crosslinks.

-

Treat with proteinase K to digest proteins.

-

Purify the DNA.

-

Analyze the enrichment of specific gene promoters by qPCR.

RNA Sequencing

Objective: To analyze the global transcriptional changes induced by this compound.

Materials:

-

Jurkat cells treated with this compound or DMSO

-

RNA extraction kit

-

DNase I

-

mRNA purification kit (e.g., with oligo(dT) beads)

-

RNA fragmentation buffer

-

Reverse transcriptase and random primers

-

Second-strand synthesis reagents

-

DNA library preparation kit (including adaptors and PCR primers)

-

Next-generation sequencing platform

Procedure:

-

Extract total RNA from treated Jurkat cells.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Purify mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA to the desired size.

-

Synthesize the first strand of cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adaptors to the cDNA fragments.

-

Amplify the library by PCR.

-

Purify the final library and assess its quality and quantity.

-

Sequence the library on a next-generation sequencing platform.

-

Analyze the sequencing data to identify differentially expressed genes.

Conclusion

This compound is a potent and selective covalent inhibitor of CDK7 that effectively targets both the transcriptional and cell cycle regulatory functions of this kinase. Its mechanism of action, characterized by the inhibition of RNA Polymerase II CTD and cell cycle CDK phosphorylation, leads to a profound anti-proliferative effect in cancer cells. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other CDK7 inhibitors, facilitating further research and drug development efforts in this promising area of oncology.

The Role of Cdk7-IN-14 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 7 (Cdk7) is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription. As a component of the transcription factor IIH (TFIIH) complex, Cdk7 is essential for the initiation of transcription by RNA Polymerase II (RNAPII). It facilitates this process by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNAPII, specifically at serine 5 (Ser5) and serine 7 (Ser7) residues. This phosphorylation is a key step in promoter clearance and the transition from transcription initiation to elongation. Furthermore, Cdk7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs involved in cell cycle progression, such as CDK1, CDK2, CDK4, and CDK6.[1][2][3][4][5] Given its central role in these fundamental cellular processes, Cdk7 has emerged as a promising therapeutic target in oncology. Cdk7-IN-14 and other potent and selective Cdk7 inhibitors, such as THZ1, have been developed to probe the function of Cdk7 and explore its therapeutic potential. These inhibitors have demonstrated significant anti-tumor activity in various cancer models by inducing cell cycle arrest and apoptosis, and by suppressing the transcription of key oncogenes.[5][6][7][8] This technical guide provides an in-depth overview of the function of Cdk7 in transcription and the mechanism of action of its inhibitors, with a focus on providing quantitative data and detailed experimental protocols to aid researchers in this field.

Cdk7's Function in the Transcription Cycle

Cdk7's role in transcription is multifaceted and essential for the proper expression of protein-coding genes. As the kinase subunit of the general transcription factor TFIIH, Cdk7 is recruited to the promoter of genes as part of the pre-initiation complex (PIC).[2] Its primary substrates in this context are the serine residues within the heptapeptide (B1575542) repeats (YSPTSPS) of the RNAPII CTD.

The key transcriptional functions of Cdk7 include:

-

Phosphorylation of RNAPII CTD: Cdk7-mediated phosphorylation of Ser5 and Ser7 of the RNAPII CTD is a critical step for the initiation of transcription.[1][6][9] This modification helps to release the polymerase from the promoter, allowing it to begin synthesizing RNA.

-

Promoter-Proximal Pausing and Release: Cdk7 is also involved in establishing and releasing promoter-proximal pausing of RNAPII, a key regulatory step in gene expression. It can indirectly activate Cdk9 (as part of P-TEFb), which is required for the release of paused RNAPII into productive elongation.[2]

-

Regulation of Transcription Factors: Beyond RNAPII, Cdk7 can also phosphorylate various transcription factors, modulating their activity and contributing to the regulation of specific gene expression programs.[10]

The inhibition of Cdk7 with small molecules like this compound and THZ1 leads to a global reduction in transcription, with a particularly profound effect on genes that are highly transcribed and those regulated by super-enhancers, which are often found to drive oncogenic programs in cancer cells.[8][9]

Quantitative Data on Cdk7 Inhibitors

The development of potent and selective Cdk7 inhibitors has been instrumental in elucidating its function and validating it as a therapeutic target. The following tables summarize key quantitative data for several widely used Cdk7 inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| THZ1 | CDK7 | 3.2 | In vitro kinase assay | [11][12] |

| CDK12 | - | In vitro kinase assay | [11] | |

| CDK13 | - | In vitro kinase assay | [11] | |

| SY-351 | CDK7/CCNH/MAT1 | 23 | In vitro kinase assay | [6][13] |

| CDK2/CCNE1 | 321 | In vitro kinase assay | [6][13] | |

| CDK9/CCNT1 | 226 | In vitro kinase assay | [6][13] | |

| CDK12/CCNK | 367 | In vitro kinase assay | [6][13] | |

| YKL-5-124 | CDK7 | 53.5 | In vitro kinase assay | [1][3][10] |

| CDK7/Mat1/CycH | 9.7 | In vitro kinase assay | [1][3][4][10] | |

| CDK2 | 1300 | In vitro kinase assay | [1][4] | |

| CDK9 | 3020 | In vitro kinase assay | [1][4] | |

| BS-181 | CDK7 | - | - | [14] |

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Assay Duration | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | THZ1 | <200 | 72 hours | [5] |

| Loucy | T-cell Acute Lymphoblastic Leukemia | THZ1 | <200 | 72 hours | [5] |

| Multiple Breast Cancer Cell Lines | Breast Cancer | THZ1 | 80-300 | 2 days | [15] |

| MYCN-amplified Neuroblastoma | Neuroblastoma | THZ1 | 6-9 | - | [7] |

| H1299 | Non-small Cell Lung Cancer | THZ1 | ~50 (effective concentration) | 48 hours | [7] |

| MCF-7 | Breast Cancer (ER+) | THZ1 | 11 | 48 hours | [16] |

| LCC2 | Breast Cancer (Tamoxifen-resistant) | THZ1 | 13 | 48 hours | [16] |

| KHOS | Osteosarcoma | BS-181 | 1750 | 6 days | [14] |

| U2OS | Osteosarcoma | BS-181 | 2320 | 6 days | [14] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key aspects of Cdk7 function and its analysis.

Caption: Cdk7, as part of the TFIIH complex, phosphorylates the RNAPII CTD to initiate transcription.

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. device.report [device.report]

- 9. benchchem.com [benchchem.com]

- 10. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cdk7-IN-14 and Cell Cycle Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a key regulator of cell cycle progression and transcription, making it a compelling target for therapeutic intervention in oncology. Cdk7-IN-14 is a potent and selective inhibitor of CDK7. This technical guide provides a comprehensive overview of the role of CDK7 in cell cycle regulation and the mechanism by which its inhibition by compounds like this compound leads to anti-proliferative effects. This document details the dual functions of CDK7, summarizes the quantitative effects of CDK7 inhibitors on cancer cells, provides detailed experimental protocols for assessing inhibitor activity, and visualizes the underlying signaling pathways and experimental workflows. While specific quantitative data for this compound is not publicly available, this guide leverages data from structurally and mechanistically similar CDK7 inhibitors, such as THZ1 and BS-181, to provide a thorough understanding of the expected biological impact.

Introduction: The Dual Role of CDK7 in Transcription and Cell Cycle Control

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: transcription and cell cycle progression.[1][2][3][4] This dual functionality positions CDK7 as a critical node in the regulation of cell proliferation and survival, and its aberrant activity is often implicated in various cancers.[5]

1.1. CDK7 in Transcription:

As a component of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by RNA Polymerase II (Pol II).[2][4] CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, primarily at serine 5 (Ser5) and serine 7 (Ser7) residues.[6][7] This phosphorylation is a key step for promoter clearance and the transition from transcription initiation to elongation.[2][3] Inhibition of CDK7's transcriptional activity leads to a global shutdown of transcription, particularly affecting genes with super-enhancers that are often associated with oncogenic drivers.[8]

1.2. CDK7 in Cell Cycle Regulation:

CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which includes Cyclin H and MAT1.[4][9] The CAK complex is responsible for the activating phosphorylation of several other CDKs that govern cell cycle transitions, including CDK1, CDK2, CDK4, and CDK6.[7][10][11] By activating these downstream CDKs, CDK7 facilitates progression through the G1/S and G2/M checkpoints of the cell cycle.[11] Consequently, inhibition of CDK7 leads to cell cycle arrest, primarily at the G1 and G2 phases.

Mechanism of Action of Covalent CDK7 Inhibitors

This compound belongs to a class of covalent inhibitors that form a permanent bond with a specific cysteine residue near the active site of the CDK7 protein. This irreversible binding leads to a complete and sustained inhibition of its kinase activity. The functional consequences of this inhibition are twofold, mirroring the dual roles of CDK7:

-

Transcriptional Suppression: Inhibition of CDK7 prevents the phosphorylation of the Pol II CTD, leading to a failure of transcription initiation and elongation.[2][8] This results in the downregulation of short-lived mRNA transcripts, including those encoding key oncogenes like MYC and anti-apoptotic proteins like Mcl-1.[8][12]

-

Cell Cycle Arrest: By blocking the CAK activity of CDK7, covalent inhibitors prevent the activation of cell cycle-promoting CDKs.[7][10] This leads to an accumulation of cells in the G1 and G2 phases of the cell cycle and ultimately triggers apoptosis.[8][13]

Quantitative Data on CDK7 Inhibitor Activity

While specific quantitative data for this compound is limited in the public domain, the following tables summarize the activity of other well-characterized CDK7 inhibitors, THZ1 and BS-181, which are expected to have similar effects.

Table 1: Cell Viability (IC50) of CDK7 Inhibitors in Various Cancer Cell Lines

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Assay Duration |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | THZ1 | 50 | 72h |

| Loucy | T-cell Acute Lymphoblastic Leukemia | THZ1 | 0.55 | 72h |

| H1299 | Non-Small Cell Lung Cancer | THZ1 | ~50 | 72h |

| A549 | Non-Small Cell Lung Cancer | THZ1 | ~100 | 72h |

| BT549 | Triple-Negative Breast Cancer | THZ1 | 80-300 | 48h |

| MDA-MB-231 | Triple-Negative Breast Cancer | THZ1 | 80-300 | 48h |

| KHOS | Osteosarcoma | BS-181 | 1750 | 6 days |

| U2OS | Osteosarcoma | BS-181 | 2320 | 6 days |

Data compiled from multiple sources.[12][14][15] IC50 values are approximate and can vary based on experimental conditions.

Table 2: Effect of CDK7 Inhibitors on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| MYCN-amplified Neuroblastoma | THZ1 (100 nM, 24h) | Increased | Decreased | Increased |

| MYCN-amplified Neuroblastoma | THZ1 (100 nM, 48h) | Significantly Increased | Significantly Decreased | Significantly Increased |

Illustrative data based on studies with THZ1.[8]

Table 3: Effect of CDK7 Inhibitors on Apoptosis

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| MYCN-amplified Neuroblastoma | THZ1 (100 nM, 24h) | Increased |

| MYCN-amplified Neuroblastoma | THZ1 (100 nM, 48h) | Significantly Increased |

| B-cell Acute Lymphocytic Leukemia | THZ1 (high concentration) | Significantly Increased |

Illustrative data based on studies with THZ1.[8][13]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of CDK7 inhibitors like this compound.

4.1. Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay determines the effect of a compound on cell proliferation and viability by measuring ATP levels, which are indicative of metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the CDK7 inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

4.2. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[16][17]

-

Cell Treatment: Treat cells with the CDK7 inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, and the percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.

4.3. Western Blot Analysis for CDK7 Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the CDK7 signaling pathway.

-

Cell Lysis:

-

Treat cells with the CDK7 inhibitor for the desired time and dose.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Pol II Ser5, p-Pol II Ser7, p-CDK1, p-CDK2, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

5.1. CDK7 Signaling Pathway and Inhibition

Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.

5.2. Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow for evaluating the effects of a CDK7 inhibitor.

5.3. Logical Relationship of CDK7 Inhibition on Cell Cycle Progression

Caption: The logical cascade of events following CDK7 inhibition, leading to cell cycle arrest and apoptosis.

References

- 1. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. jcancer.org [jcancer.org]

- 17. cancer.wisc.edu [cancer.wisc.edu]

Cdk7-IN-14: An In-Depth Technical Guide on a Novel Cdk7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical target in oncology due to its dual role in regulating the cell cycle and transcription. As a key component of the Cdk-activating kinase (CAK) complex and the general transcription factor TFIIH, Cdk7 is integral to the proliferation of cancer cells, making it a compelling target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of a novel Cdk7 inhibitor, Cdk7-IN-14, a potent pyrimidinyl derivative with the potential for research in various cancers, particularly those with transcriptional dysregulation. The discovery of this compound is documented in the Chinese patent CN114249712A, where it is referred to as compound 3.[1]

Core Data Summary

At present, detailed quantitative biological data and a specific synthesis protocol for this compound are primarily contained within the Chinese patent CN114249712A. Unfortunately, a publicly available, full-text English translation of this patent is not yet accessible, limiting the depth of information that can be presented. Commercial vendors of this compound confirm its origin from this patent.[1] This guide will present the available information and provide a framework for understanding the significance of this compound based on the known roles of Cdk7.

Cdk7 Signaling Pathways and Rationale for Inhibition

Cdk7 plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription. Understanding these pathways is crucial to appreciating the mechanism of action of inhibitors like this compound.

Cell Cycle Regulation

Cdk7, as the catalytic subunit of the CAK complex, is responsible for the activating phosphorylation of several cell cycle CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6. This phosphorylation is a prerequisite for their kinase activity, which in turn drives the orderly progression through the different phases of the cell cycle. By inhibiting Cdk7, compounds like this compound can induce cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer cells.

Caption: Cdk7's role in activating key cell cycle kinases.

Transcriptional Regulation

As a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is essential for the initiation of transcription and the release of Pol II from the promoter region, allowing for the synthesis of messenger RNA (mRNA). Many cancers are driven by the overexpression of oncoproteins, a process reliant on hyperactive transcription. By inhibiting the transcriptional activity of Cdk7, this compound can potentially suppress the expression of key oncogenes, leading to anti-tumor effects.

Caption: Cdk7's function in the initiation of gene transcription.

Experimental Protocols

While the specific experimental protocols for the synthesis and biological evaluation of this compound are detailed in patent CN114249712A and are not fully accessible at this time, standard methodologies for characterizing Cdk7 inhibitors are well-established. The following are representative protocols that would likely be employed.

General Synthesis Workflow

The synthesis of pyrimidinyl derivatives like this compound typically involves a multi-step process. A generalized workflow is depicted below. The precise reagents, reaction conditions, and purification methods for this compound are proprietary to the patent holders.

Caption: A generalized workflow for the synthesis of Cdk7 inhibitors.

In Vitro Kinase Assay

To determine the potency of this compound against its target, a biochemical kinase assay would be performed.

Objective: To measure the IC50 value of this compound against Cdk7.

Materials:

-

Recombinant human Cdk7/Cyclin H/MAT1 complex

-

Kinase buffer

-

ATP

-

A suitable substrate (e.g., a peptide derived from the Pol II CTD)

-

This compound at various concentrations

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a serial dilution of this compound.

-

In a multi-well plate, add the Cdk7 enzyme, the substrate, and the kinase buffer.

-

Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a set period.

-

Stop the reaction and measure the kinase activity using the chosen detection method, which typically quantifies the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of this compound on cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

-

Add the cell viability reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's instructions.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells.

-

Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration to determine the GI50 value.

Conclusion and Future Directions

This compound represents a promising addition to the growing arsenal (B13267) of Cdk7 inhibitors. Its discovery underscores the continued interest in targeting the transcriptional and cell cycle machinery in cancer. While the currently available information is limited by the accessibility of the primary patent literature, the compound's identification as a potent pyrimidinyl derivative warrants further investigation.

Future research efforts should focus on:

-

Obtaining and translating the full text of patent CN114249712A to fully elucidate the synthesis and biological activity of this compound.

-

Independent synthesis and in-house validation of the compound's potency and selectivity against Cdk7 and a broader panel of kinases.

-

Comprehensive preclinical evaluation of this compound in various cancer models to determine its efficacy and therapeutic potential.

This technical guide provides a foundational understanding of this compound based on the available information and the established biology of its target. As more data becomes publicly accessible, a more complete picture of this novel inhibitor's potential in cancer therapy will emerge.

References

Cdk7-IN-14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cdk7-IN-14, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details its chemical structure, physicochemical properties, biological activity, and its role within the CDK7 signaling pathway. Furthermore, it offers detailed experimental protocols for key assays relevant to the study of this compound.

Chemical Structure and Physicochemical Properties

This compound, identified as compound 3 in patent CN114249712A, is a pyrimidinyl derivative with significant potential in cancer research, particularly in malignancies characterized by transcriptional dysregulation. Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 2765676-49-9 |

| Molecular Formula | C22H24F3N7O2S |

| Molecular Weight | 476.43 g/mol |

| Canonical SMILES | FC(F)(F)c1cccc(c1)Nc1ncc(s1)c1cnc(n1)N[C@@H]1CCN(C[C@H]1O)C(=O)C1CC1 |

| InChI String | InChI=1S/C22H24F3N7O2S/c23-22(24,25)15-2-1-3-16(11-15)27-18-20(33-19(26)28-18)17-12-29-21(30-13-17)31-14-4-6-32(7-5-14)10-9-35/h1-3,11-14,35H,4-10H2,(H2,26,27,28,29,30,31)/t14-/m1/s1 |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of CDK7, a key enzyme with dual roles in regulating the cell cycle and gene transcription. By targeting CDK7, this inhibitor can induce cell cycle arrest and apoptosis in cancer cells.

Kinase Selectivity Profile

Quantitative data on the inhibitory activity of this compound against a panel of kinases is essential for understanding its specificity. While specific IC50 values for this compound are not publicly available in the retrieved search results, the table below showcases typical data for a selective CDK7 inhibitor.

| Kinase | IC50 (nM) |

| CDK7 | Data not available for this compound |

| CDK1 | Data not available for this compound |

| CDK2 | Data not available for this compound |

| CDK5 | Data not available for this compound |

| CDK9 | Data not available for this compound |

Note: This table is a template. Specific inhibitory concentrations for this compound need to be determined experimentally.

Signaling Pathway

CDK7 plays a crucial role in two fundamental cellular processes: cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for the initiation of transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro CDK7 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

CDK7 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a 2X kinase/substrate solution in kinase buffer containing the CDK7/Cyclin H/MAT1 complex and the CDK7 substrate.

-

Add 2.5 µL of the 2X kinase/substrate solution to each well.

-

Prepare a 2X ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis of Downstream Targets

This protocol is for analyzing the effect of this compound on the phosphorylation of downstream targets of CDK7.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), phospho-RNA Polymerase II CTD (Ser5), and total protein controls.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a CDK7 inhibitor like this compound.

In-depth Technical Guide: Cdk7-IN-14, a Selective CDK7 Inhibitor

A comprehensive analysis of the selective CDK7 inhibitor, Cdk7-IN-14, is currently limited by the public availability of detailed experimental data. This technical guide serves to consolidate the existing information on this compound and outlines the significant gaps in publicly accessible research required for a complete understanding of its therapeutic potential.

This compound has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Information available from chemical suppliers indicates that this compound originates from the Chinese patent CN114249712A , where it is referred to as compound 3. It is classified as a pyrimidinyl derivative with the CAS number 2765676-49-9 and a molecular weight of 476.43 g/mol .

Despite its availability for research purposes, a thorough review of scientific literature and public patent databases did not yield specific, peer-reviewed studies detailing the biological and pharmacological properties of this compound. Key experimental data, including its kinase selectivity profile, cellular activity, and in vivo efficacy, remain within the confines of the initial patent filing, for which a detailed public translation with experimental specifics is not readily accessible.

Core Data Summary (Based on Available Information)

Due to the absence of published research, a comprehensive summary of quantitative data is not possible at this time. The following table represents the type of data that would be essential for a thorough evaluation of this compound.

| Data Point | This compound | Reference |

| Target | CDK7 | [1][2][3][4][5][6][7] |

| Chemical Class | Pyrimidinyl derivative | [1][2][3][4][5][6][7] |

| Molecular Formula | C22H24F3N6OP | [5] |

| Molecular Weight | 476.43 | [1][4] |

| CAS Number | 2765676-49-9 | [2] |

| IC50 (CDK7) | Data not publicly available | |

| Kinase Selectivity | Data not publicly available | |

| Cellular Potency | Data not publicly available |

Signaling Pathways and Experimental Workflows

The dual roles of CDK7 in regulating the cell cycle and transcription make it a compelling target in oncology.[6] CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[6] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[6] Inhibition of CDK7 is therefore expected to induce cell cycle arrest and suppress the transcription of key oncogenes.

A logical experimental workflow to characterize a novel CDK7 inhibitor like this compound would involve a series of in vitro and in vivo studies.

The signaling pathway affected by CDK7 inhibition is central to cell proliferation and survival.

Conclusion and Future Directions

This compound is a recognized potent inhibitor of CDK7, yet it remains an enigmatic compound due to the lack of publicly available, peer-reviewed data. To fully assess its potential as a therapeutic agent, detailed studies are required to elucidate its biochemical and cellular activity, selectivity, mechanism of action, and in vivo efficacy and safety.

For researchers in the field of drug discovery and development, this compound represents an opportunity for further investigation. The synthesis and independent evaluation of this compound according to established experimental protocols would be a critical step in determining its true value as a selective CDK7 inhibitor. Until such data becomes publicly accessible, a comprehensive technical guide on this compound cannot be fully realized.

Alternative Well-Characterized CDK7 Inhibitors:

For a comprehensive understanding of selective CDK7 inhibition, researchers are encouraged to review the extensive literature on well-documented inhibitors such as THZ1 and YKL-5-124 . These compounds have been instrumental in validating CDK7 as a therapeutic target and their properties have been extensively characterized in numerous publications.

References

- 1. US7291624B2 - CDK-inhibitory pyrimidines, their production and use as pharmaceutical agents - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US10351578B2 - Heterocyclic-substituted pyridinopyrimidinone derivative as CDK inhibitor and use thereof - Google Patents [patents.google.com]

- 4. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 7. medchemexpress.cn [medchemexpress.cn]

The Role of CDK7 in Cancer Transcriptional Addiction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of Cyclin-Dependent Kinase 7 (CDK7) as a pivotal mediator of transcriptional addiction in cancer. It details the underlying molecular mechanisms, summarizes key quantitative data for CDK7 inhibitors, presents detailed experimental protocols for studying CDK7 function, and visualizes complex pathways and workflows.

Introduction: The Concept of Transcriptional Addiction in Cancer

Cancer is fundamentally a disease of dysregulated gene expression, stemming from a variety of genetic and epigenetic alterations.[1][2] These changes can cause cancer cells to become profoundly dependent on the continuous and high-level expression of specific genes, a phenomenon known as "transcriptional addiction".[3][4] This addiction is often driven by the overexpression or aberrant activity of oncogenic transcription factors, such as MYC, which command vast transcriptional programs essential for tumor growth, proliferation, and survival.[3]

A key feature of this addiction is the reliance on "super-enhancers" (SEs), which are large clusters of transcriptional enhancers that drive robust expression of genes pivotal to a cancer cell's identity and malignant state.[4][5] Genes regulated by SEs are particularly sensitive to perturbations in the core transcriptional machinery.[6] This creates a critical vulnerability: targeting components of this machinery can selectively induce apoptosis in cancer cells while sparing normal cells, which are not similarly addicted.[7][8] Cyclin-Dependent Kinase 7 (CDK7) has emerged as a central and druggable node in this process.[2][9]

The Dual Role of CDK7 in Transcription and Cell Cycle Control

CDK7 is a serine/threonine protein kinase with two fundamental roles that place it at the nexus of cell proliferation and gene expression.[10][11]

-

Component of the General Transcription Factor TFIIH: CDK7, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex.[12][13] This CAK complex is a core component of the ten-subunit general transcription factor TFIIH.[14][15][16] Within TFIIH, CDK7's primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[17][18] This phosphorylation, specifically at serine 5 (Ser5) and serine 7 (Ser7) residues of the CTD heptapeptide (B1575542) repeat, is crucial for transcription initiation, promoter clearance, and the transition to productive elongation.[19][20][21]

-

A Master CDK-Activating Kinase (CAK): Independent of TFIIH, the trimeric CAK complex (CDK7/Cyclin H/MAT1) is responsible for activating other cell-cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine in their T-loop.[10][12][18] This function links the transcriptional machinery directly to cell cycle progression.

This dual functionality makes CDK7 a master regulator. Its inhibition can simultaneously arrest the cell cycle and disrupt the specific transcriptional programs that cancer cells are addicted to.[10][13]

Mechanism of Action: How CDK7 Inhibition Targets Transcriptional Addiction

The therapeutic strategy of targeting CDK7 is based on the premise that highly proliferative cancer cells are exquisitely dependent on their transcriptional machinery.[2][22]

-

Suppression of Super-Enhancer Activity: Cancers driven by oncogenes like MYCN or those in triple-negative breast cancer (TNBC) rely on super-enhancers to maintain high levels of oncogene expression.[20][22][23] These SE-associated genes are exceptionally sensitive to CDK7 inhibition.[5][24][25] Small-molecule inhibitors of CDK7, such as THZ1, cause a rapid loss of transcripts for these SE-driven oncogenes.[4]

-

Disruption of Pol II Phosphorylation: CDK7 inhibition leads to a dose-dependent decrease in the phosphorylation of the Pol II CTD at Ser5, Ser7, and subsequently Ser2 (as CDK7 also activates CDK9, the major Ser2 kinase).[20][26] This stalls Pol II at promoter-proximal regions, preventing productive transcript elongation and leading to a global suppression of transcription, to which cancer cells are more sensitive.[19]

-

Induction of Apoptosis: By shutting down the expression of key survival and anti-apoptotic genes (e.g., MCL1) that are often under the control of super-enhancers, CDK7 inhibition preferentially triggers apoptosis in addicted cancer cells.[20]

Quantitative Data: Efficacy of CDK7 Inhibitors

The potency of CDK7 inhibitors has been demonstrated across a wide range of cancer types, particularly those with a known dependency on transcriptional regulation.

Table 1: In Vitro Efficacy (IC50) of THZ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | THZ1 IC50 (nM) | Citation(s) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [27] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [27] |

| H1299 | Non-Small Cell Lung Cancer (NSCLC) | ~50 | [27] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | ~250 | [27] |

| HEY | Ovarian Cancer | ~25 | [26] |

| ES-2 | Ovarian Cancer | ~50 | [26] |

| KELLY | Neuroblastoma (MYCN-amplified) | ~12.5 | [20] |

| BE2C | Neuroblastoma (MYCN-amplified) | ~25 | [20] |

| SUM159 | Triple-Negative Breast Cancer (TNBC) | ~50 | [22] |

| BT549 | Triple-Negative Breast Cancer (TNBC) | ~25 | [22] |

Note: IC50 values can vary based on the specific assay conditions and duration of treatment.

Table 2: Selective CDK7 Inhibitors in Clinical Development

| Compound Name | Mechanism | Developer | Phase of Development | Selected Indications | Citation(s) |

| Samuraciclib (CT7001/ICEC0942) | Non-covalent | Carrick Therapeutics | Phase II | HR+/HER2- Breast Cancer, TNBC, Prostate Cancer | [12][23][28] |

| SY-5609 (formerly SY-1365) | Covalent | Syros Pharmaceuticals | Phase I | Advanced Solid Tumors, Pancreatic Cancer, Colorectal Cancer | [23][29] |

| XL-102 (CTX-712) | Non-covalent | Exelixis | Phase I | Advanced Solid Tumors | [23] |

| TY-2699a | Covalent | Tystar | Phase I | Advanced Solid Tumors | [12] |

Key Experimental Protocols

Investigating the role of CDK7 and the efficacy of its inhibitors requires a combination of biochemical and cellular assays.

Western Blot Analysis of RNAPII CTD Phosphorylation

This assay directly measures the impact of CDK7 inhibition on its primary substrate, the Pol II CTD.[27]

-

Cell Culture and Treatment: Plate cancer cells (e.g., 1-2 x 10^6 cells in a 6-well plate) and allow them to adhere overnight. Treat cells with a dose range of the CDK7 inhibitor (e.g., 0-500 nM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly in the plate using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-RNA Pol II CTD repeat (total Pol II)

-

Anti-phospho-Ser2 Pol II CTD

-

Anti-phospho-Ser5 Pol II CTD

-

Anti-phospho-Ser7 Pol II CTD

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. Densitometry analysis is used to quantify changes in phosphorylation relative to total Pol II and the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay provides a functional readout of CDK7 inhibition by measuring cellular metabolic activity (ATP levels) as an indicator of viability.[27]

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimized density (e.g., 2,000-10,000 cells per well) in 100 µL of medium. Allow cells to attach and grow for 24 hours.

-

Drug Treatment: Prepare a serial dilution of the CDK7 inhibitor in culture medium. Treat the cells with the desired concentration range for 48 to 72 hours. Include vehicle-only (DMSO) controls.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability data against the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if CDK7 is physically associated with specific genomic regions, such as the promoters or super-enhancers of oncogenes.

-

Cross-linking: Treat cultured cells (e.g., 1-2 x 10^7 cells) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to generate DNA fragments of 200-800 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the sheared chromatin (e.g., 25-50 µg) overnight at 4°C with an anti-CDK7 antibody or a negative control IgG.

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating with NaCl at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: Quantify the enrichment of specific DNA sequences (e.g., the promoter of MYC) using quantitative PCR (qPCR) or perform genome-wide analysis using next-generation sequencing (ChIP-seq).

Conclusion and Future Perspectives

CDK7 stands as a critical vulnerability in cancers characterized by transcriptional addiction. Its dual role in regulating transcription and the cell cycle makes it an exceptionally attractive therapeutic target.[7][9] The development of selective CDK7 inhibitors has shown significant promise in preclinical models, leading to the initiation of multiple clinical trials.[23][30]

Future research will focus on several key areas:

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CDK7 inhibition.

-

Combination Therapies: Exploring synergistic combinations of CDK7 inhibitors with other targeted agents (e.g., BET inhibitors) or conventional chemotherapies to overcome resistance.[29][31]

-

Resistance Mechanisms: Understanding and overcoming potential mechanisms of acquired resistance to CDK7-targeted therapies.

Targeting the core transcriptional machinery through CDK7 inhibition represents a paradigm shift in cancer therapy, moving beyond single oncogenic drivers to attack the fundamental processes that sustain the malignant state. This approach holds great promise for treating some of the most aggressive and difficult-to-treat cancers.[22][32]

References

- 1. Transcriptional Addiction in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK7-dependent transcriptional addiction in bone and soft tissue sarcomas: Present and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional addiction in cancer - Wikipedia [en.wikipedia.org]

- 4. Transcriptional Addiction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Profiling and integrated analysis of transcriptional addiction gene expression and prognostic value in hepatocellular carcinoma | Aging [aging-us.com]

- 9. Targeting CDK7 in oncology: The avenue forward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 11. news-medical.net [news-medical.net]

- 12. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]

- 13. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The essential and multifunctional TFIIH complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure, function and dynamics of the transcription factor TFIIH | ANR [anr.fr]

- 16. The complete structure of the human TFIIH core complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TFIIH-associated Cdk7 kinase functions in phosphorylation of C-terminal domain Ser7 residues, promoter-proximal pausing, and termination by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 24. Targeting Super-Enhancer-Driven Oncogenic Transcription by CDK7 Inhibition in Anaplastic Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. CDK7 blockade suppresses super-enhancer-associated oncogenes in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. benchchem.com [benchchem.com]

- 28. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]

- 29. researchgate.net [researchgate.net]

- 30. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. CDK7 inhibition suppresses aberrant hedgehog pathway and overcomes resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of Cyclin-Dependent Kinase 7 (CDK7) Inhibition in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating cell cycle progression and gene transcription. In ovarian cancer, a malignancy with high mortality and frequent development of resistance to standard therapies, targeting CDK7 presents a promising strategy. High CDK7 expression is often associated with advanced-stage disease and poor prognosis. Inhibition of CDK7 disrupts the transcriptional machinery that drives oncogenic programs, such as those governed by MYC, and simultaneously halts the cell cycle, leading to cancer cell apoptosis.

While extensive public data on a specific compound designated "Cdk7-IN-14" is not available, this technical guide synthesizes the significant body of preclinical evidence for other potent CDK7 inhibitors, primarily the covalent inhibitor THZ1 and the non-covalent inhibitor SY-5609. Data from the related compound Cdk7-IN-8 is also included to illustrate the potential of this chemical series. This document details the mechanism of action, summarizes key quantitative preclinical data, provides established experimental protocols, and visualizes the core concepts to offer a comprehensive overview for the scientific community.

The Role of CDK7: A Dual Nexus in Ovarian Cancer Pathogenesis

CDK7 is a serine/threonine kinase that functions as a central node integrating two fundamental cellular processes frequently dysregulated in cancer:

-

Transcriptional Regulation: As a component of the general transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 positions. This action is critical for transcription initiation and the release of promoter-proximal pausing, particularly at genes with super-enhancers that drive the expression of key oncogenes essential for tumor cell identity and survival[1][2].

-

Cell Cycle Control: CDK7, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex[3][4]. The CAK is responsible for the activating T-loop phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling progression through all phases of the cell cycle[3][5].

In epithelial ovarian cancer (EOC), high expression of CDK7 is correlated with advanced tumor stage and grade[6]. Ovarian cancer cells exhibit a dependency on CDK7 for their growth and survival, a phenomenon known as "transcriptional addiction," making CDK7 an attractive therapeutic target[1].

Preclinical Efficacy of CDK7 Inhibitors in Ovarian Cancer

The antitumor activity of CDK7 inhibitors has been demonstrated across a wide range of ovarian cancer models. These compounds effectively reduce cell viability, induce apoptosis, and suppress tumor growth in vivo.

The following tables summarize the quantitative data from preclinical studies of representative CDK7 inhibitors in ovarian cancer models.

Table 1: In Vitro Anti-proliferative Activity of CDK7 Inhibitors in Ovarian Cancer Cell Lines

| Inhibitor | Cell Line | Histological Subtype | IC50 / EC50 (nM) | Assay Method | Reference |

|---|---|---|---|---|---|

| THZ1 | A2780 | Unspecified | ~100 | Cell Viability Assay | [1][7] |

| COV 413B | Serous | < 50 | Cell Viability Assay | [1][7] | |

| OVCA420 | Serous | < 50 | Cell Viability Assay | [1][7] | |

| SKOV3 | Serous Adenocarcinoma | < 100 | Cell Viability Assay | [1][7] | |

| HEY | Unspecified | < 100 | Cell Viability Assay | [1][7] | |

| ES-2 | Clear Cell Carcinoma | < 100 | Cell Viability Assay | [1][7] | |

| SY-5609 | OVCAR3 | Adenocarcinoma | 6-17 (in a panel) | Cell Growth Inhibition | [8] |

| HGSOC Models | High-Grade Serous | Potent TGI | Xenograft Study | [9] |

| Cdk7-IN-8 | OVCAR-3 | Adenocarcinoma | 45.31 | Cell Proliferation Assay |[10] |

Note: IC50 values are highly dependent on the assay method and duration of treatment.

Table 2: In Vivo Antitumor Activity of CDK7 Inhibitors in Ovarian Cancer Xenograft Models

| Inhibitor | Model Type | Treatment Regimen | Key Outcomes | Reference |

|---|---|---|---|---|

| THZ1 | A2780 Cell Line Xenograft | 10 mg/kg, i.p., BID | Significant tumor growth inhibition vs. vehicle | [1][7] |

| HEY Cell Line Xenograft | 10 mg/kg, i.p., BID | Significant tumor growth inhibition vs. vehicle | [1][7] | |

| Patient-Derived Xenograft (PDX) | 10 mg/kg, i.p., BID | Significant tumor growth inhibition; Abrogation of MYC expression | [11][12] | |

| SY-5609 | HGSOC PDX Models (3/3) | Oral, QD or BID | ≥90% Tumor Growth Inhibition or Regression | [9] |

| | Ovarian Cancer PDX Models | Oral, QD or BID | Complete regressions observed as monotherapy |[13] |

Table 3: Cellular Effects of CDK7 Inhibition in Ovarian Cancer Cells

| Inhibitor | Cell Line(s) | Effect | Method | Key Findings | Reference |

|---|---|---|---|---|---|

| THZ1 | A2780, COV 413B, OVCA420 | Apoptosis | Western Blot (Cleaved PARP) | Dose-dependent increase in cleaved PARP | [1] |

| A2780, COV 413B, OVCA420 | Cell Cycle Arrest | Flow Cytometry | Pronounced S phase reduction | [1] |

| SY-5609 | Solid Tumor Cell Lines | Apoptosis & Cell Cycle Arrest | Flow Cytometry | Induction of apoptosis and cell cycle arrest |[8] |

Key Experimental Protocols

Reproducible and robust methodologies are crucial for evaluating CDK7 inhibitors. The following are detailed protocols for key experiments cited in the literature.

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a CDK7 inhibitor.

-

Cell Seeding: Plate ovarian cancer cells (e.g., OVCAR-3, A2780) in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment[10].

-

Compound Treatment: Prepare serial dilutions of the CDK7 inhibitor (e.g., Cdk7-IN-8, THZ1) in culture medium. A common concentration range to start is 0-100 nM or 0-1 µM. Include a vehicle control (DMSO) at a concentration matching the highest dose of the inhibitor[10]. Replace the medium in the wells with 100 µL of the drug-containing medium.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂[10].

-

Viability Measurement: Add 10 µL of WST-8/CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value[14].

This protocol assesses the inhibitor's effect on CDK7 targets and downstream signaling.

-

Cell Lysis: Treat cells with the CDK7 inhibitor at various concentrations and time points (e.g., 100 nM THZ1 for 6-24 hours). Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors[1][14].

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate[14].

This protocol quantifies drug-induced cell cycle arrest.

-

Cell Treatment: Culture and treat cells with the CDK7 inhibitor for a specified period (e.g., 24-48 hours)[14].

-

Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding dropwise into ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours[14][15].

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A[14][15].

-

Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence intensity is proportional to the DNA content.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[16].

This protocol evaluates the antitumor activity of a CDK7 inhibitor in a mouse model.

-

Tumor Implantation: Subcutaneously implant ovarian cancer cells (e.g., 1 x 10⁶ A2780 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice)[1]. For PDX models, tumor fragments are implanted orthotopically or subcutaneously[11].

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment and vehicle control groups (n=8-10 mice/group)[1].

-

Treatment Administration: Administer the CDK7 inhibitor via the determined route and schedule (e.g., THZ1 at 10 mg/kg, intraperitoneal injection, twice daily)[11]. The vehicle control group receives the formulation buffer.

-

Monitoring: Monitor tumor volume (measured with calipers and calculated as length × width² × 0.5), body weight, and animal health regularly (e.g., 2-3 times per week)[1].

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise tumors for weight measurement, and for pharmacodynamic analysis via Western blot or immunohistochemistry (e.g., for Ki-67, cleaved caspase-3)[1].

Mechanism of Action: Inducing Transcriptional Collapse and Cell Cycle Arrest

CDK7 inhibitors exert their potent anti-tumor effects through a dual mechanism that cripples the cancer cell's core machinery. By inhibiting CDK7, these compounds induce a widespread shutdown of transcription, preferentially affecting genes controlled by super-enhancers, which include many lineage-defining oncogenes like MYC[11][12]. This leads to the rapid depletion of critical anti-apoptotic proteins (e.g., MCL1), pushing the cell towards apoptosis. Concurrently, inhibition of the CAK complex prevents the activation of cell cycle CDKs, leading to a halt in proliferation, often observed as a G0/G1 or S-phase arrest[1][6]. This combined assault on transcription and cell division proves highly effective against transcriptionally addicted ovarian cancer cells.

Clinical Landscape and Future Directions

The promising preclinical data have led to the clinical development of selective CDK7 inhibitors. The oral, non-covalent inhibitor SY-5609 is currently in a Phase 1 trial for patients with advanced solid tumors, including ovarian cancer (NCT04247126)[17][18].

Future research will likely focus on:

-

Biomarker Discovery: Identifying patient populations most likely to respond, potentially those with alterations in the RB pathway or high dependency on specific transcriptional programs[13].

-

Combination Strategies: Exploring synergistic combinations with other targeted agents, such as PARP inhibitors, or with conventional chemotherapy to overcome resistance.

-

Next-Generation Inhibitors: Developing inhibitors with improved selectivity and pharmacokinetic properties to maximize the therapeutic window.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 6. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 | eLife [elifesciences.org]

- 12. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. benchchem.com [benchchem.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: CDK7 Inhibitors, with Reference to Cdk7-IN-14